molecular formula C15H19NO B1325697 Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone CAS No. 898770-94-0

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1325697
CAS No.: 898770-94-0
M. Wt: 229.32 g/mol
InChI Key: HNSKIIVSTUOTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol It is characterized by the presence of a cyclopropyl group, a pyrrolidinomethyl group, and a phenyl ketone moiety

Scientific Research Applications

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone has diverse applications in scientific research, including:

Safety and Hazards

“Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone” is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .

Future Directions

The future directions of “Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone” could involve its use in the synthesis of a range of structurally diverse pyrrolidine rings . It could also be used in the development of new cycloaddition methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 3-(pyrrolidinomethyl)phenyl ketone
  • 3-Methyl-4’-piperidinomethyl benzophenone
  • 4-Methyl-4’-piperidinomethyl benzophenone
  • 4-(Piperidinomethyl)benzophenone
  • 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone
  • 2-Methyl-4’-piperidinomethyl benzophenone

Uniqueness

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclopropyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-6-7-13)14-5-3-4-12(10-14)11-16-8-1-2-9-16/h3-5,10,13H,1-2,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSKIIVSTUOTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643226
Record name Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-94-0
Record name Cyclopropyl[3-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.